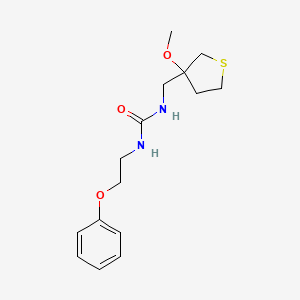
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly referred to as MTPEU and is known for its unique structure and properties. In
科学的研究の応用
Urease Inhibitors for Medical Applications
Urease inhibitors, including various urea derivatives, have potential applications in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori. Research indicates the need for new urease inhibitors with fewer side effects compared to existing treatments, highlighting the importance of these compounds in medical research and potential therapeutic applications (Kosikowska & Berlicki, 2011).
Agricultural Enhancements
Urea derivatives play a critical role in agriculture, serving as urease and nitrification inhibitors. These compounds improve the efficiency of urea-based fertilizers by reducing nitrogen loss through volatilization and leaching, thereby enhancing nitrogen utilization by plants and minimizing environmental pollution (Bremner, 1995). This research is crucial for developing sustainable agricultural practices.
Hydrogen Carrier for Energy Supply
Investigations into urea as a hydrogen carrier for fuel cells suggest its potential for safe, sustainable, and long-term energy supply. Urea's widespread availability, non-toxic nature, and ease of transport and storage make it an attractive candidate for hydrogen storage and fuel cell applications, indicating a promising area of research for renewable energy technologies (Rollinson et al., 2011).
Environmental and Industrial Applications
Urea derivatives are explored for various environmental and industrial applications, including water treatment and material science. For example, urea-formaldehyde resins are used in adhesives, while urea's role in reducing pollutants in water treatment processes exemplifies its environmental significance (Alexander & Helm, 1990).
特性
IUPAC Name |
1-[(3-methoxythiolan-3-yl)methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-19-15(7-10-21-12-15)11-17-14(18)16-8-9-20-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEWPBPOCJIOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Methoxytetrahydrothiophen-3-yl)methyl)-3-(2-phenoxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2629376.png)
![6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2629380.png)
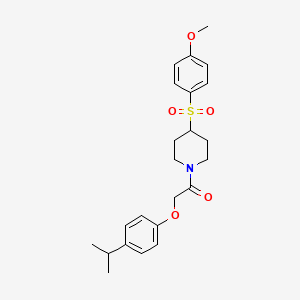
![1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2629383.png)
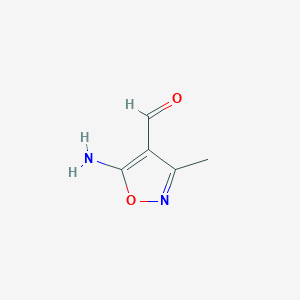
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2629385.png)
![Lithium 4-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2629386.png)
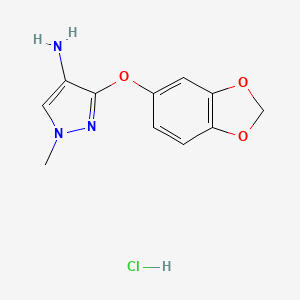
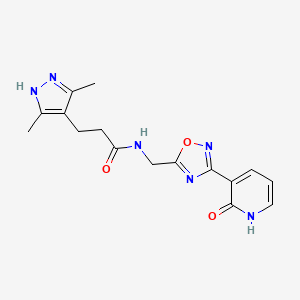
![2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629391.png)
![3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B2629396.png)

![N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2629398.png)
![1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2629399.png)